N-(3,4-dimethylphenyl)-2-methyl-5-nitrobenzenesulfonamide
Overview
Description
N-(3,4-Dimethylphenyl)-2-methyl-5-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a sulfonamide group attached to a nitrobenzene ring, which is further substituted with methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-methyl-5-nitrobenzenesulfonamide typically involves the reaction of 3,4-dimethylaniline with 2-methyl-5-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium dithionite.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium dithionite or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(3,4-Dimethylphenyl)-2-methyl-5-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial properties due to the presence of the sulfonamide group.
Medicine: Explored for its potential use in developing new antibacterial agents.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-methyl-5-nitrobenzenesulfonamide is primarily based on its ability to inhibit bacterial growth. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial DNA synthesis and cell division.
Comparison with Similar Compounds
- N-(2,3-Dimethylphenyl)-2-methyl-5-nitrobenzenesulfonamide
- N-(3,5-Dimethylphenyl)-2-methyl-5-nitrobenzenesulfonamide
Comparison: N-(3,4-Dimethylphenyl)-2-methyl-5-nitrobenzenesulfonamide is unique due to the specific positioning of the methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, the 3,4-dimethyl substitution pattern may offer distinct steric and electronic properties, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-methyl-5-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-4-6-13(8-12(10)3)16-22(20,21)15-9-14(17(18)19)7-5-11(15)2/h4-9,16H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEYYUXHLFZMHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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